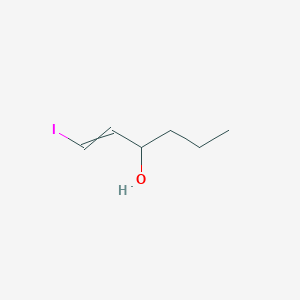
1-Iodohex-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodohex-1-en-3-ol is an organic compound with the molecular formula C6H11IO It is characterized by the presence of an iodine atom attached to a hexene chain with a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodohex-1-en-3-ol can be synthesized through several methods. One common approach involves the iodination of hex-1-en-3-ol. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the molecule .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Iodohex-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form hex-1-en-3-ol.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium iodide (NaI) in acetone or other polar aprotic solvents are employed.
Major Products Formed:
Oxidation: Formation of hex-1-en-3-one or hex-1-en-3-al.
Reduction: Formation of hex-1-en-3-ol.
Substitution: Formation of various substituted hexenes depending on the nucleophile used.
Scientific Research Applications
1-Iodohex-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-iodohex-1-en-3-ol exerts its effects involves the interaction of the iodine atom and the hydroxyl group with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic attacks. These interactions can influence the reactivity and stability of the compound in different environments .
Comparison with Similar Compounds
Hex-1-en-3-ol: Similar structure but lacks the iodine atom.
Hex-3-en-1-ol: Another isomer with the hydroxyl group at a different position.
1-Iodohexane: Lacks the double bond and hydroxyl group.
Uniqueness: 1-Iodohex-1-en-3-ol is unique due to the presence of both an iodine atom and a hydroxyl group on a hexene chain. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
CAS No. |
138056-06-1 |
|---|---|
Molecular Formula |
C6H11IO |
Molecular Weight |
226.06 g/mol |
IUPAC Name |
1-iodohex-1-en-3-ol |
InChI |
InChI=1S/C6H11IO/c1-2-3-6(8)4-5-7/h4-6,8H,2-3H2,1H3 |
InChI Key |
CPZXMHHQFPHMKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















